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Compound of Interest

Compound Name: 6-Bromo-2-chlorobenzothiazole

Cat. No.: B1270875 Get Quote

For researchers, scientists, and professionals in drug development, the precise determination

of a molecule's three-dimensional structure is fundamental. Single-crystal X-ray crystallography

remains the gold standard for unambiguous structural validation of small molecules, providing

critical insights into conformation, bond lengths, and angles. This guide offers a comparative

analysis of the crystallographic data for benzothiazole derivatives, with a focus on providing a

structural context for 6-Bromo-2-chlorobenzothiazole, for which public crystallographic data

is not readily available. By comparing it with structurally similar compounds, we can infer key

structural features and provide a robust framework for its analysis.

Comparative Crystallographic Data of Benzothiazole
Derivatives
While a direct crystallographic structure for 6-Bromo-2-chlorobenzothiazole is not publicly

documented, we can draw valuable comparisons from closely related structures that have been

characterized by X-ray diffraction. The following table summarizes key crystallographic

parameters for selected benzothiazole derivatives, offering a baseline for understanding the

structural impact of various substituents on the benzothiazole core.
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Parameter
2-amino-6-
chlorobenzothiazol
e[1]

6-bromo-2-
methylsulfanyl-1,3-
benzothiazole[2]

2-(2,4-
Dimethylpyrrolyl)b
enzothiazole[3]

Chemical Formula C₇H₅ClN₂S C₈H₆BrNS₂ C₁₃H₁₂N₂S

Molecular Weight 184.65 g/mol 260.18 g/mol 228.31 g/mol

Crystal System Orthorhombic Monoclinic Monoclinic

Space Group P b c a P 2₁/c P 2₁/n

a (Å) 7.371(2) 9.7843(4) 10.842(9)

b (Å) 12.015(4) 3.9514(2) 5.750(7)

c (Å) 17.200(6) 11.6076(5) 12.964(6)

α (°) 90 90 90

β (°) 90 96.353(4) 110.13(6)

γ (°) 90 90 90

Volume (Å³) 1523.5(9) 446.01(3) 758.8(11)

Z 8 2 4

Calculated Density

(g/cm³)
1.608 1.938 1.996

Experimental Protocol: Single-Crystal X-ray
Crystallography
The following is a generalized protocol for the structural determination of small organic

molecules like benzothiazole derivatives via single-crystal X-ray crystallography.

1. Crystal Growth and Selection:

Synthesis and Purification: The target compound, 6-Bromo-2-chlorobenzothiazole, is first

synthesized and purified to obtain high-purity crystalline material.
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Crystallization: Single crystals suitable for X-ray diffraction are grown using techniques such

as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted

on a goniometer head.

2. Data Collection:

Diffractometer: The mounted crystal is placed on a single-crystal X-ray diffractometer.

X-ray Source: A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at

the crystal.

Data Acquisition: The crystal is rotated, and diffraction patterns are collected at various

orientations.

3. Structure Solution and Refinement:

Data Processing: The collected diffraction data are processed to determine the unit cell

dimensions and space group.

Structure Solution: The initial crystal structure is solved using direct methods or Patterson

methods.

Structure Refinement: The atomic positions and displacement parameters are refined using

least-squares methods to achieve the best fit between the calculated and observed

diffraction data.

Visualizing the Workflow and Structural Comparison
To better illustrate the process of crystallographic validation and the logical comparison of the

benzothiazole structures, the following diagrams are provided.
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Experimental workflow for X-ray crystallography.
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Known Crystal Structures

6-Bromo-2-chlorobenzothiazole (Structure Unknown)

2-amino-6-chlorobenzothiazole Orthorhombic P b c a
Compare Cl vs. NH₂ at C2

6-bromo-2-methylsulfanyl-1,3-benzothiazole Monoclinic P 2₁/c
Compare Cl vs. SMe at C2

2-(2,4-Dimethylpyrrolyl)benzothiazole Monoclinic P 2₁/n

Compare Core Geometry

Click to download full resolution via product page

Logical comparison of benzothiazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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